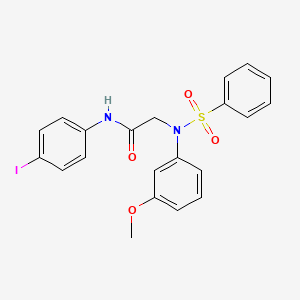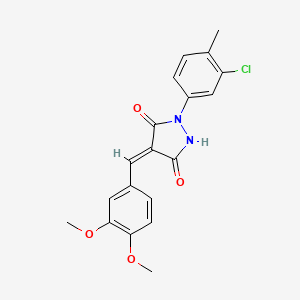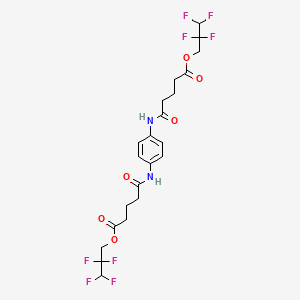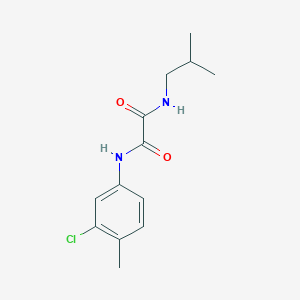![molecular formula C19H26N4O B5194058 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5194058.png)
3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide, also known as MP-10, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MP-10 belongs to the class of piperidine derivatives and has a molecular weight of 383.5 g/mol.
Scientific Research Applications
3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has been found to have analgesic effects and may be useful in the development of new pain medications. In medicinal chemistry, 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has been studied for its potential as a drug lead compound and has shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has been shown to bind to the mu-opioid receptor, which is involved in pain modulation, and may also interact with other receptors such as the dopamine receptor. The exact mechanism of action of 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide is still under investigation, and further studies are needed to fully understand how the compound works.
Biochemical and Physiological Effects
3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has been shown to have several biochemical and physiological effects in preclinical studies. In animal models, 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has been found to have analgesic effects and may be useful in the development of new pain medications. 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory conditions.
Advantages and Limitations for Lab Experiments
3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has several advantages for lab experiments, including its high potency and selectivity for certain receptors. However, there are also limitations to using 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide in lab experiments, including its limited solubility in water and its potential for toxicity at high doses. Researchers must carefully consider these factors when designing experiments involving 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide.
Future Directions
There are several future directions for research involving 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide. One area of interest is the development of new pain medications based on the compound's analgesic effects. Additionally, further studies are needed to fully understand the mechanism of action of 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide and its potential applications in the treatment of neurodegenerative diseases. Finally, researchers may explore the use of 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide as a drug lead compound for the development of new medications in various fields.
Synthesis Methods
The synthesis of 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide involves the reaction of 1-methyl-1H-pyrazole-4-carboxaldehyde with 4-piperidinylmagnesium bromide, followed by the reaction of the resulting product with N-phenylpropanamide. The final product is obtained after purification by column chromatography. The synthesis of 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has been reported in several scientific publications, and the compound has been synthesized using various methods.
properties
IUPAC Name |
3-[1-[(1-methylpyrazol-4-yl)methyl]piperidin-4-yl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-22-14-17(13-20-22)15-23-11-9-16(10-12-23)7-8-19(24)21-18-5-3-2-4-6-18/h2-6,13-14,16H,7-12,15H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNRFDQSOVRUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCC(CC2)CCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B5193988.png)


![2-[(4-chlorophenyl)thio]-N-4H-1,2,4-triazol-3-ylacetamide](/img/structure/B5194003.png)

![3-[(4-butoxy-2-hydroxybenzoyl)oxy]-N,N-diethyl-N-methyl-1-propanaminium iodide](/img/structure/B5194032.png)


![(3R*,4R*)-1-[3-(methylthio)propyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5194060.png)
![3-benzyl-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5194068.png)
![3-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5194083.png)
